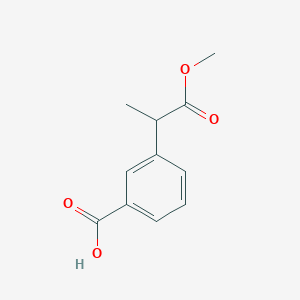

Methyl 3-carboxyphenylpropanoate

Description

Methyl 3-carboxyphenylpropanoate: is an organic compound with the molecular formula C11H12O4. It is a methyl ester derivative of 3-carboxyphenylpropanoic acid. This compound is known for its white crystalline powder-like appearance and moderate lipophilicity, making it slightly soluble in water .

Properties

IUPAC Name |

3-(1-methoxy-1-oxopropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(11(14)15-2)8-4-3-5-9(6-8)10(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTBCQVHMTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-carboxyphenylpropanoate can be synthesized through the esterification of 3-carboxyphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the starting materials to the desired ester product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carboxyphenylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Methyl 3-carboxyphenylpropanoate is widely used in various scientific research fields due to its unique chemical properties. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various organic reactions.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of methyl 3-carboxyphenylpropanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Methyl 3-phenylpropanoate: A methyl ester of 3-phenylpropanoic acid, similar in structure but lacking the carboxyl group on the aromatic ring.

Methyl m-hydroxycinnamate: Another methyl ester with a hydroxyl group on the aromatic ring, differing in functional groups and reactivity.

Uniqueness: Methyl 3-carboxyphenylpropanoate is unique due to the presence of both the ester and carboxyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthesis and research compared to its similar compounds .

Biological Activity

Methyl 3-carboxyphenylpropanoate, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article delves into its biological activity, exploring its effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction between 3-carboxyphenylpropanoic acid and methanol. Its chemical formula is , with a molecular weight of approximately 220.21 g/mol. The compound features a carboxyl group and an ester functional group, which are significant for its biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial in mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals and prevent cellular damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Studies indicate that it disrupts microbial cell membranes, leading to cell death. This antimicrobial property could be beneficial in developing new antibiotics.

Case Studies and Research Findings

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing the compound's potential as a natural antioxidant.

| Concentration (µg/mL) | % DPPH Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, this compound was tested on LPS-stimulated macrophages. The results showed a decrease in TNF-alpha production by approximately 40%, indicating its effectiveness in reducing inflammation markers.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 |

| LPS Only | 300 |

| This compound (100 µM) | 180 |

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial tests revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.